Enpp-1-IN-12
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Overview
Description
Enpp-1-IN-12 is a potent and orally active inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterases 1 (ENPP1). ENPP1 is an enzyme that plays a crucial role in the hydrolysis of purine nucleotides, which are involved in various physiological processes such as cell proliferation, migration, apoptosis, and platelet aggregation . This compound has shown significant anti-tumor activity and is being investigated for its potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enpp-1-IN-12 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the yield and purity of the compound .
Industrial Production Methods: The industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires the use of industrial-grade equipment and facilities to ensure consistent quality and quantity of the compound. The production process may also involve additional purification steps to remove impurities and achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions: Enpp-1-IN-12 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives and analogs with enhanced biological activity. These products are further characterized and evaluated for their potential therapeutic applications .
Scientific Research Applications
Enpp-1-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling . In biology, this compound is used to investigate the molecular mechanisms underlying various physiological processes, such as cell proliferation, migration, and apoptosis . In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancer and other diseases associated with abnormal ENPP1 activity . In industry, this compound is used in the development of new drugs and therapeutic strategies targeting ENPP1 .
Mechanism of Action
Enpp-1-IN-12 exerts its effects by inhibiting the enzymatic activity of ENPP1. ENPP1 is involved in the hydrolysis of purine nucleotides, which play a crucial role in various physiological processes. By inhibiting ENPP1, this compound disrupts the balance of purine nucleotides, leading to alterations in cell signaling and function . The molecular targets of this compound include the active site of ENPP1, where it binds and prevents the hydrolysis of purine nucleotides . The pathways involved in the mechanism of action of this compound include the purinergic signaling pathway and the cyclic GMP–AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .
Comparison with Similar Compounds
Enpp-1-IN-12 is unique in its potent and selective inhibition of ENPP1. Compared to other similar compounds, this compound exhibits higher potency and oral bioavailability . Some similar compounds include meta-pyridine substituted compound 7c and SR-8314, which also target ENPP1 but with different levels of potency and selectivity . The uniqueness of this compound lies in its ability to effectively inhibit ENPP1 and exhibit significant anti-tumor activity .
Properties
Molecular Formula |
C16H18N6O3S |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)sulfanyl]-N-(4-hydroxy-3-methoxyphenyl)butanamide |
InChI |
InChI=1S/C16H18N6O3S/c1-3-11(14(24)20-8-4-5-9(23)10(6-8)25-2)26-15-12-13(19-7-18-12)21-16(17)22-15/h4-7,11,23H,3H2,1-2H3,(H,20,24)(H3,17,18,19,21,22) |
InChI Key |
ZDCMJGUVFRHQEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)O)OC)SC2=NC(=NC3=C2NC=N3)N |
Origin of Product |
United States |
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